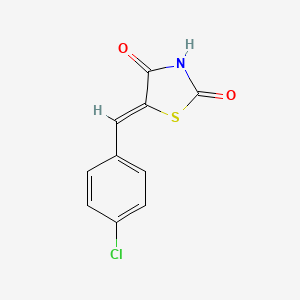

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC13239239

Molecular Formula: C10H6ClNO2S

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClNO2S |

|---|---|

| Molecular Weight | 239.68 g/mol |

| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |

| Standard InChI Key | OTTGINRZTJUWBT-YVMONPNESA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl |

| SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (CAS: 24138-83-8) has the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol . Its IUPAC name is (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflecting the Z-configuration of the benzylidene substituent at position 5 of the thiazolidine-2,4-dione core .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 2.18 | |

| PSA (Polar Surface Area) | 58.2 Ų | |

| Crystal System | Monoclinic (Space group P21/n) |

Structural Confirmation

X-ray crystallography confirms the Z-configuration, with the 4-chlorobenzylidene group oriented cis to the thiazolidinedione ring . The crystal structure reveals a planar thiazolidine-2,4-dione ring (torsion angle: 179.8°) and a dihedral angle of 7.2° between the benzylidene and thiazolidinedione planes, facilitating π-π stacking interactions . Unit cell parameters include a = 3.9098 Å, b = 40.7555 Å, c = 6.0917 Å, and β = 93.748° .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-chlorobenzaldehyde, catalyzed by bases such as piperidine or methylamine .

Table 2: Comparative Synthesis Methods

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Anhydrous ethanol | Reflux | 85–91 | |

| Methylamine | Acetic acid | Reflux | 75 |

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the thiazolidinedione enolate on the aldehyde, followed by dehydration to form the benzylidene derivative . Piperidine enhances yield by acting as both a base and azeotropic agent to remove water .

Purification and Characterization

Crude products are purified via recrystallization (ethanol or chloroform/hexane) and confirmed using ¹H NMR (δ 12.63 ppm for NH, δ 7.71 ppm for CH=C) and HPLC-MS (exact mass: 238.98 Da) .

Pharmacological Activities

Antifungal Activity

The compound exhibits potent activity against Candida spp., with MIC values of 4–16 µg/mL . Mechanistic studies indicate:

-

Disruption of Cell Wall Integrity: Causes morphological changes, including cell shrinkage and membrane blebbing .

-

Glucose Transport Inhibition: Downregulates Hxt3 transporter expression, impairing glucose uptake (4.7-fold reduction in ATP levels) .

-

Cell Cycle Arrest: Induces G1 phase arrest in C. albicans at sub-MIC concentrations .

Table 3: Antifungal Efficacy Against Pathogenic Fungi

| Fungal Strain | MIC (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| C. albicans | 4 | Hxt3 transporter inhibition | |

| C. glabrata | 16 | Cell wall destabilization |

Antidiabetic Applications

As an aldose reductase inhibitor (IC₅₀ = 0.16 µM), the compound mitigates diabetic complications by reducing intracellular sorbitol accumulation . In streptozotocin-induced diabetic mice, a 50 mg/kg dose lowered blood glucose by 42% over 6 hours .

Structure-Activity Relationships (SAR)

-

4-Chloro Substitution: Enhances bioavailability (LogP = 2.18) and target binding via hydrophobic interactions .

-

Z-Configuration: Critical for planar molecular geometry, optimizing π-π stacking with enzyme active sites .

-

Thiazolidinedione Core: Serves as a hydrogen bond acceptor, interacting with residues like Arg108 in aldose reductase .

Toxicological Profile

Limited data suggest low acute toxicity in murine models (LD₅₀ > 500 mg/kg) . Chronic exposure studies are pending, but no mutagenicity was detected in Ames tests .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume